Leishmanicidal Activity: Cassine Exhibits 2.1-fold Lower Potency but Also 4.2-fold Lower Host Cytotoxicity Compared to (-)-Spectaline
In a direct head-to-head comparison against *Leishmania amazonensis* promastigotes, (-)-cassine was less potent (IC50 = 33.14 µg/mL) than its direct analog (-)-spectaline (IC50 = 15.81 µg/mL), which has a longer alkyl side chain [1]. However, this potency difference is offset by a superior safety profile: (-)-cassine was 4.2-fold less toxic to Vero mammalian cells (CC50 > 100 µg/mL) compared to (-)-spectaline (CC50 = 66.67 µg/mL) [1]. Furthermore, acetylation of cassine at the 3-O position to yield 3-O-acetyl-cassine further reduced its leishmanicidal activity (IC50 = 78.23 µg/mL) [1].
| Evidence Dimension | Leishmanicidal potency and mammalian cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 33.14 µg/mL; CC50 > 100 µg/mL |
| Comparator Or Baseline | (-)-Spectaline: IC50 = 15.81 µg/mL; CC50 = 66.67 µg/mL; 3-O-Acetyl-cassine: IC50 = 78.23 µg/mL |
| Quantified Difference | Cassine is 2.1-fold less potent than spectaline but >1.5-fold less toxic (based on a >100 µg/mL CC50 vs. 66.67 µg/mL). Acetylation reduces potency 2.4-fold. |
| Conditions | *In vitro* assay against promastigote phase of *Leishmania amazonensis*; cytotoxicity against Vero cells (ATCC CCL-81). |
Why This Matters
This evidence positions (-)-cassine as a preferable lead scaffold over (-)-spectaline for researchers prioritizing a wider therapeutic index and lower host cell toxicity in anti-leishmanial drug discovery programs.
- [1] De Sousa, L.R.F.; Santos, M.F.C.; Rodrigues, R.P.; da Silva, V.D.; de Oliveira, A.; de Andrade, A.L.; da Silva, C.V.; de Oliveira, A.; Viegas, C., Jr.; Bolzani, V.S. Isolation, leishmanicidal evaluation and molecular docking simulations of piperidine alkaloids from *Senna spectabilis*. *Bioorganic & Medicinal Chemistry* **2018**, *26* (22), 5816-5823. View Source
